Ajugose
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Übersicht
Beschreibung
Ajugose is a hexasaccharide that can be isolated from the seeds of Vigna mungo L . It’s a type of carbohydrate that is not commonly found in legumes .
Synthesis Analysis
The synthesis of this compound and other raffinose family oligosaccharides (RFOs) begins with the activity of galactinol synthase, a GT8 family glycosyltransferase that galactosylates myo-inositol to produce galactinol . The subsequent higher molecular weight RFOs, including this compound, are synthesized from sucrose by the subsequent addition of activated galactose moieties donated by Galactinol . This compound was isolated by silica gel chromatography and its structure was established by acid and enzymatic hydrolysis, fast atom bombardment mass spectrometry, and both one- and two-dimensional 1H and 13C NMR techniques .
Molecular Structure Analysis
The molecular structure of this compound is alpha-D-galactopyranosyl- (1–>6)-alpha-D-galactopyranosyl- (1–>6)-O-alpha-D-galactopyranosyl- (1–>6)-alpha-D-galactopyranosyl- (1–>6)-alpha-D-glucopyranosyl- (1<–>2)-beta-D-fructofuranoside . The molecular weight of this compound is 990.86 and its formula is C36H62O31 .
Chemical Reactions Analysis
This compound, as part of the RFOs, is synthesized by galactinol-dependent galactosyltransferases or by transfer of galactosyl units between two RFO molecules . The metabolism of methylated inositols, such as D-ononitol and D-pinitol, is linked with the RFO pathway .
Wissenschaftliche Forschungsanwendungen
Isolation and Structural Analysis
Ajugose, a hexasaccharide, has been isolated from the seeds of Vigna mungo L., a type of legume. This compound is notable for being uncommon in legumes. Its structure was determined using various techniques, such as acid and enzymatic hydrolysis, mass spectrometry, and NMR techniques. This research is significant for understanding the chemical composition of legumes and potentially for applications in food science and nutrition (Kotiguda, Peterbauer, & Mulimani, 2006).
Oligosaccharide Content in Black Gram
In a study focusing on black gram (Vigna mungo L.), this compound was identified as one of the oligosaccharides present in the seeds. The research investigated the effects of various processing methods, such as soaking, cooking, and enzyme treatment, on the content of this compound and other oligosaccharides in the seeds. This study provides valuable insights into how food processing affects the nutritional content of legumes, which is crucial for both food technology and nutritional science (Girigowda, Prashanth, & Mulimani, 2005).
Compositional Variations in Plants
Another study explored the variations in the content of raffinose family oligosaccharides (RFOs) and sucrose in different plant species, including this compound content in Lupinus species. This research, using principal component analysis, indicated compositional variations within various plant species. Such studies are essential for plant taxonomy, understanding nutritional profiles, and could have implications in agriculture and plant breeding (Andersen, Bjergegaard, Møller, Sørensen, & Sørensen, 2005).
High-Performance Capillary Electrophoresis
A study developed a capillary electrophoresis method for determining this compound and other alpha-galactosides. This method offers a rapid, easy, and reproducible approach for analyzing these compounds, which is crucial for research in food science, nutrition, and plant biochemistry. Such analytical techniques are fundamental in advancing our understanding of the chemical composition of foods and plants (Andersen, Bjergegaard, Møller, Sørensen, & Sørensen, 2003).
Antioxidant Activity
Research on ajugoside, a derivative of this compound, has shown potent antioxidant activities in rat brain and hepatic tissues. This suggests potential applications of this compound and its derivatives in medicine, particularly in combating oxidative stress and related diseases. Such findings are significant for pharmacology and could lead to the development of new therapeutic agents (Erukainure, Ebuehi, Choudhary, Adhikari, Hafizur, Perveen, Muhammad, & Elemo, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3R,4S,5R,6S)-6-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O31/c37-1-8-14(40)20(46)25(51)31(61-8)57-3-10-15(41)21(47)26(52)32(62-10)58-4-11-16(42)22(48)27(53)33(63-11)59-5-12-17(43)23(49)28(54)34(64-12)60-6-13-18(44)24(50)29(55)35(65-13)67-36(7-39)30(56)19(45)9(2-38)66-36/h8-35,37-56H,1-7H2/t8-,9-,10-,11-,12-,13-,14+,15+,16+,17+,18-,19-,20+,21+,22+,23+,24+,25-,26-,27-,28-,29-,30+,31+,32+,33+,34+,35-,36+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIHJQNXRKJRMJ-HKJJPIHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O5)OC6(C(C(C(O6)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@H](O4)OC[C@@H]5[C@H]([C@@H]([C@H]([C@H](O5)O[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O31 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
990.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512-72-1 |
Source
|
Record name | Ajugose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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